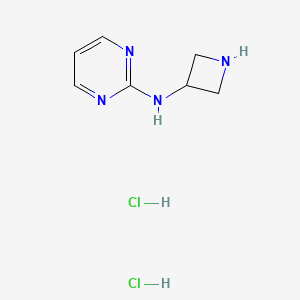

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

The exact mass of the compound N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYSIONKJIHCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-74-2 | |

| Record name | N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride structure and properties

An In-Depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a pyrimidine core. This unique structural combination has garnered interest in the field of medicinal chemistry. The azetidine motif, a bioisostere of more common saturated heterocycles, offers a distinct three-dimensional geometry and can improve physicochemical properties such as solubility and metabolic stability.[1][2] The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key interactions with biological targets. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological activities of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, offering valuable insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The core structure of N-(Azetidin-3-yl)pyrimidin-2-amine consists of an azetidin-3-yl group attached to the amino group at the 2-position of a pyrimidine ring. The dihydrochloride salt form enhances the compound's solubility in aqueous media, which is a desirable characteristic for biological assays and potential formulation.

Chemical Structure:

-

Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. Its inherent ring strain influences its reactivity and conformational rigidity.[3]

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

-

Linkage: The two rings are connected via an amine bridge.

-

Salt Form: The dihydrochloride salt indicates that two of the basic nitrogen atoms in the molecule are protonated.

Structural Identifiers and Properties

| Property | Value | Source |

| Compound Name | N-(azetidin-3-yl)pyrimidin-2-amine | [4] |

| Molecular Formula | C7H10N4 | [4] |

| Molecular Weight | 150.18 g/mol (free base) | [4] |

| Monoisotopic Mass | 150.09055 Da (free base) | [4] |

| SMILES | C1C(CN1)NC2=NC=CC=N2 | [4] |

| InChIKey | GBPZECRPLNUWDE-UHFFFAOYSA-N | [4] |

| CAS Number | 1380300-74-2 | [5] |

| Predicted XlogP | -0.1 | [4] |

Solubility and Stability

The chemical stability of N-substituted azetidines can be influenced by the nature of the substituent and the pH of the medium. For instance, some N-aryl azetidines show susceptibility to intramolecular ring-opening decomposition under acidic conditions.[6] However, the stability is enhanced when the N-substituent is a pyridine ring, particularly 2- or 4-pyridyl analogues, due to the electronic effects and the location of protonation.[6] Given the pyrimidine substituent, the stability of N-(Azetidin-3-yl)pyrimidin-2-amine should be experimentally determined, especially under conditions relevant to biological assays and storage.

Synthesis and Characterization

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride can be approached through several established methods for forming C-N bonds with heterocyclic rings. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction.

Representative Synthetic Scheme

A plausible synthetic route involves the reaction of a protected 3-aminoazetidine with a suitable 2-halopyrimidine, followed by deprotection and salt formation.

Caption: General workflow for the synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

Experimental Protocol: Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

This protocol is a representative example based on the synthesis of analogous compounds and may require optimization.[7]

-

Step 1: Boc Protection of 3-Aminoazetidine (Optional but recommended)

-

Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (Et3N), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction and purify the product, tert-butyl 3-aminoazetidine-1-carboxylate, by column chromatography.

-

-

Step 2: Nucleophilic Aromatic Substitution

-

In a microwave vial, combine tert-butyl 3-aminoazetidine-1-carboxylate (1 equivalent), 2-chloropyrimidine (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol or dioxane.

-

Seal the vial and heat the mixture in a microwave reactor at a temperature between 120-150°C for a specified time (e.g., 1-2 hours).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the crude product, tert-butyl 3-((pyrimidin-2-yl)amino)azetidine-1-carboxylate, using flash chromatography.

-

-

Step 3: Deprotection and Salt Formation

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.

-

Stir the reaction mixture at room temperature overnight.

-

The product, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, will typically precipitate from the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

-

Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the connectivity of the azetidine and pyrimidine rings. For related azetidine derivatives, characteristic signals for the azetidine protons can be observed.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound by providing an accurate mass measurement.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.[7]

Biological Activity and Therapeutic Potential

The pharmacological profile of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is not extensively documented in the public domain. However, based on its structural components, we can infer its potential biological activities.

Histamine H3 Receptor Agonism

Structurally similar compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as potent and selective agonists of the histamine H3 receptor (H3R).[7] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters, including histamine, acetylcholine, and dopamine.[7] H3R agonists are being investigated for their potential in treating neurological and psychiatric disorders. The key interactions for H3R agonism involve the basic amine of the azetidine ring interacting with a conserved aspartate residue in the receptor's binding pocket.[7]

Caption: Potential signaling pathway for H3R agonism.

Other Potential Therapeutic Applications

The azetidine and pyrimidine scaffolds are associated with a broad range of biological activities, suggesting other potential applications for this compound:

-

Anticancer Activity: Many pyrimidine derivatives are used as anticancer agents. Azetidine-containing compounds have also shown antiproliferative effects.[11]

-

Antimicrobial Activity: Both azetidine and pyrimidine moieties are found in compounds with antibacterial and antifungal properties.[3][12] For example, certain azetidines are effective against multidrug-resistant Mycobacterium tuberculosis.[13]

-

Central Nervous System (CNS) Disorders: Beyond H3R, azetidine-containing molecules have been explored as modulators of various CNS targets.[1]

Experimental Protocols

To investigate the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, standard in vitro assays can be employed.

Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for the H3 receptor.

-

Preparation of Cell Membranes: Use a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radioligand with known affinity for the H3R (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a promising scaffold for drug discovery, combining the favorable properties of the azetidine ring with the versatile pharmacophoric features of the pyrimidine nucleus. While specific data on this compound is limited, the exploration of structurally related molecules suggests a strong potential for activity at CNS targets such as the histamine H3 receptor. The synthetic routes are accessible, and a range of standard biochemical and cellular assays can be employed to elucidate its pharmacological profile. This guide provides a solid foundation for researchers to undertake further investigation into the therapeutic potential of this intriguing molecule.

References

-

PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link]

-

Smits, R. A., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10854-10869. Available from: [Link]

-

Singh, I., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

-

PubChemLite. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Available from: [Link]

-

Lassaletta, J. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3847-3913. Available from: [Link]

-

Cox, J. A., et al. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 63(10), 5346-5363. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Available from: [Link]

-

American Elements. Azetidines. Available from: [Link]

-

O'Boyle, N. M., et al. (2018). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 23(11), 2828. Available from: [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

-

Mares, M., et al. (2017). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 22(10), 1648. Available from: [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

-

Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Available from: [Link]

-

Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. Buy N-(azetidin-3-yl)-3-chloropyrazin-2-amine | 2091550-19-3 [smolecule.com]

- 4. PubChemLite - N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]

- 5. cas 1380300-74-2|| where to buy N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride [spanish.chemenu.com]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Introduction

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule of significant interest in contemporary drug discovery, featuring a pyrimidine core linked to an azetidine moiety. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. These characteristics are not merely academic data points; they are critical determinants of a compound's behavior from the earliest stages of formulation development to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides a comprehensive overview of the essential physicochemical characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, offering both the theoretical underpinnings and practical, field-proven methodologies for its evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

1. Compound Identification and Structure Elucidation

The foundational step in any physicochemical characterization is the unambiguous confirmation of the compound's identity and structure. N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a salt, and its chemical integrity must be rigorously established.

1.1. Molecular Structure

-

Chemical Name: N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

-

Molecular Formula: C₇H₁₂Cl₂N₄

-

Molecular Weight: 223.11 g/mol

-

CAS Number: While a specific CAS number for the dihydrochloride salt may not be readily available, the free base, N-(Azetidin-3-yl)pyrimidin-2-amine, is associated with CAS RN: 1316218-63-9.[1] It is crucial to use the appropriate identifier for the specific salt form in all documentation.

1.2. Spectroscopic Characterization

Spectroscopic methods provide the fingerprint of the molecule, confirming its covalent structure and the presence of the hydrochloride salt form.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the core structure. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms due to protonation. For instance, the azetidine ring protons and the amine proton will likely appear at a lower field (higher ppm) compared to the free base. Two-dimensional NMR techniques such as COSY and HSQC should be employed to assign all proton and carbon signals unequivocally.

-

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to confirm the molecular structure.

-

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Experience: FTIR is particularly useful for identifying functional groups and confirming the salt form. The spectrum of an amine hydrochloride salt is distinct from its free base form. A broad and strong absorption band is typically observed in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the protonated amine groups.[2] The absence of a sharp N-H stretching peak around 3300-3500 cm⁻¹, characteristic of a primary or secondary amine, and the presence of the broad N-H⁺ band, provides strong evidence for the salt form.[3]

-

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample using the potassium bromide (KBr) pellet method or as a mull in Nujol. For the KBr method, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a calibrated FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands, paying close attention to the N-H⁺ stretching and bending vibrations.

-

2. Physical Properties

The physical properties of a drug substance are critical for its handling, formulation, and biopharmaceutical performance.

2.1. Melting Point

-

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity.[4] A sharp melting range is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range. For a dihydrochloride salt, the melting point is often accompanied by decomposition.

-

Experimental Protocol: Capillary Melting Point Determination [5]

-

Sample Preparation: Finely powder the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.[6]

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

2.2. Particle Size Distribution

-

Expertise & Experience: The particle size of an active pharmaceutical ingredient (API) can significantly influence its dissolution rate, bioavailability, and content uniformity in the final dosage form.[7][8] Laser diffraction is a widely used technique for determining particle size distribution due to its speed, reproducibility, and wide dynamic range.[7][9]

-

Experimental Protocol: Particle Size Analysis by Laser Diffraction [10]

-

Instrumentation: Utilize a laser diffraction particle size analyzer.

-

Sample Preparation (Dry Method): Ensure the powder is free-flowing. Disperse the sample using a dry powder feeder with appropriate pressure to de-agglomerate the particles without causing attrition.

-

Sample Preparation (Wet Method): Select a suitable non-solvent dispersant in which the compound is practically insoluble. Add a small amount of surfactant if necessary to prevent agglomeration. Disperse the sample in the dispersant using sonication or stirring.

-

Measurement: Measure the scattered light intensity as the particles pass through the laser beam.

-

Data Analysis: Use the Mie or Fraunhofer theory to calculate the particle size distribution. Report the results as D10, D50 (median), and D90 values.

-

3. Solution Properties

The behavior of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride in solution is critical for its absorption and distribution in the body.

3.1. Aqueous Solubility

-

Expertise & Experience: Aqueous solubility is a key determinant of oral bioavailability. As a dihydrochloride salt, N-(Azetidin-3-yl)pyrimidin-2-amine is expected to be more water-soluble than its free base. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[11] It is important to assess solubility at different pH values relevant to the gastrointestinal tract.

-

Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method) [12]

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of the compound to each buffer in separate vials to create a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge or filter the samples to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL at each pH.

-

3.2. Ionization Constant (pKa)

-

Expertise & Experience: The pKa values of a drug substance determine its degree of ionization at different pH values, which in turn affects its solubility, permeability, and binding to biological targets. N-(Azetidin-3-yl)pyrimidin-2-amine has multiple basic nitrogen atoms and is expected to have multiple pKa values. Potentiometric titration is a robust method for determining pKa values.[13][14]

-

Experimental Protocol: pKa Determination by Potentiometric Titration [15]

-

Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in water or a co-solvent system if solubility is limited.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. For multi-protic species, specialized software can be used to deconvolute the titration curve and determine the individual pKa values.[13]

-

3.3. Lipophilicity (LogP and LogD)

-

Expertise & Experience: Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous environment. It is a critical factor in membrane permeability and overall drug-likeness. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[16] For an ionizable compound like N-(Azetidin-3-yl)pyrimidin-2-amine, LogD is the more physiologically relevant parameter.[17]

-

Experimental Protocol: LogD Determination (Shake-Flask Method) [17]

-

Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice versa.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanolic phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

4. Solid-State Properties

The solid-state properties of a drug substance can impact its stability, manufacturability, and bioavailability.

4.1. Hygroscopicity

-

Expertise & Experience: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[19] Gravimetric Sorption Analysis (GSA) is a precise method for assessing hygroscopicity.[18]

-

Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis [20]

-

Instrumentation: Use a dynamic vapor sorption (DVS) or a similar gravimetric sorption analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the sample in the instrument's microbalance.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Expose the sample to a stepwise increase in relative humidity (RH) from 0% to 90% and then a stepwise decrease back to 0% RH at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the change in mass versus the RH. Determine the percentage of water uptake at different RH levels. Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).

-

Data Summary Tables

Table 1: Spectroscopic and Physical Data

| Parameter | Method | Result |

| ¹H NMR | 400 MHz, D₂O | Conforms to structure |

| ¹³C NMR | 100 MHz, D₂O | Conforms to structure |

| FTIR (KBr) | - | Characteristic N-H⁺ stretches observed |

| Melting Point | Capillary Method | To be determined |

| Particle Size (D50) | Laser Diffraction | To be determined |

Table 2: Solution Properties

| Parameter | Method | Condition | Result |

| Aqueous Solubility | Shake-Flask | pH 1.2 | To be determined |

| pH 4.5 | To be determined | ||

| pH 6.8 | To be determined | ||

| pKa₁ | Potentiometric Titration | 25 °C | To be determined |

| pKa₂ | Potentiometric Titration | 25 °C | To be determined |

| LogD | Shake-Flask | pH 7.4 | To be determined |

Table 3: Solid-State Properties

| Parameter | Method | Result |

| Hygroscopicity | Gravimetric Sorption Analysis | To be determined |

Visualizations

Caption: Physicochemical characterization workflow.

Caption: Shake-flask solubility determination workflow.

The physicochemical characterization of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a critical, multi-faceted process that provides the foundational data for all subsequent stages of drug development. By employing the robust and validated methodologies outlined in this guide, researchers can generate high-quality, reliable data to inform decisions on formulation, predict in vivo performance, and ultimately accelerate the journey of this promising compound from the laboratory to the clinic. A thorough understanding of these core characteristics is not just a regulatory requirement but a scientific imperative for successful drug development.

References

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

HORIBA. (n.d.). Particle characterization of pharmaceutical powder mixtures (count, size and chemistry). Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554.

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

CD Formulation. (n.d.). Melting Point Test. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. Retrieved from [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Shimadzu. (n.d.). Particle Size Analysis for Pharmaceuticals. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Protheragen Lab. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

van der Water, B. E., et al. (2006). Development of Methods for the Determination of pKa Values. PMC.

-

Bettersize Instruments. (2021). Secrets of particle size analysis for Pharmaceutical Preparation and Raw material. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Verification Methods | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots | Request PDF. Retrieved from [Link]

-

Pharma World K. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

-

Infinita Lab. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

Sources

- 1. 1316218-63-9|4-(Azetidin-3-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. Melting Point Test - CD Formulation [formulationbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. entegris.com [entegris.com]

- 8. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. static.horiba.com [static.horiba.com]

- 10. pharmtech.com [pharmtech.com]

- 11. researchgate.net [researchgate.net]

- 12. biorelevant.com [biorelevant.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. acdlabs.com [acdlabs.com]

- 17. enamine.net [enamine.net]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

Unraveling the Molecular Endgame: A Technical Guide to the Putative Mechanism of Action of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel compound, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride. In the absence of direct, published mechanistic data for this specific molecule, this document synthesizes evidence from structurally analogous compounds, namely the 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine series, to build a robust hypothesis centered on agonist activity at the histamine H3 receptor (H3R). We present a comprehensive, field-proven framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule therapeutics targeting G-protein coupled receptors in the central nervous system.

Introduction: The Rationale for a Putative Histamine H3 Receptor Agonist

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a small molecule featuring a pyrimidine ring linked to an azetidine moiety. While direct pharmacological data for this specific compound is not yet publicly available, its core structure bears a striking resemblance to a class of known non-imidazole agonists of the histamine H3 receptor (H3R). This structural homology forms the cornerstone of our hypothesis: that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride functions as an H3R agonist.

The H3R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It acts primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Furthermore, it functions as a heteroreceptor on other, non-histaminergic neurons, modulating the release of key neurotransmitters such as dopamine, norepinephrine, acetylcholine, and serotonin.[1][3][4] This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairment, ADHD, and schizophrenia.[1][2][4]

This guide will therefore proceed based on the strong, structure-based inference that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is an H3R agonist. The following sections will detail the canonical H3R signaling pathway and provide a comprehensive, multi-stage experimental workflow to rigorously test this hypothesis, from initial binding affinity to in vivo functional outcomes.

The Putative Signaling Cascade: Histamine H3 Receptor Activation

The H3R is canonically coupled to the inhibitory G-protein, Gαi/o.[2][3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.

The following diagram illustrates this proposed signaling pathway.

Caption: Experimental workflow for the in vivo Social Recognition Test.

Expected Outcome: Mice treated with an effective dose of the compound will show a significantly higher recognition index compared to vehicle-treated controls, indicating a deficit in social memory consistent with H3R agonist activity.

Safety & Handling

As with any novel chemical entity, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should be handled with appropriate caution. While specific toxicology data is unavailable, related azetidine compounds are classified as skin and eye irritants. [8] Standard Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. [8]* Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. [8]If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention. [8]

Conclusion

The structural characteristics of N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride provide a compelling, hypothesis-driven basis for investigating its activity as a histamine H3 receptor agonist. The proposed mechanism involves binding to the H3R, activating the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a reduction in presynaptic calcium influx, ultimately modulating neurotransmitter release in the CNS. The comprehensive experimental workflow detailed in this guide—spanning in vitro binding and functional assays to in vivo behavioral paradigms—provides a rigorous and self-validating framework for confirming this putative mechanism of action and thoroughly characterizing the compound's pharmacological profile. This systematic approach is critical for advancing our understanding of this novel molecule and evaluating its potential as a therapeutic agent.

References

- Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?

- Wikipedia. (n.d.). Histamine H3 receptor.

- Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Expert Opinion on Therapeutic Targets, 10(4), 539-555.

- Szelenyi, I., & Brussee, J. (2001). Histamine H3 receptors--general characterization and their function in the cardiovascular system. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(1), 1-21.

- Chion Foundation. (2017, April 18). The Many Roles of the Histamine 3 Receptor.

- ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Diagram].

- Wagner, G., Mocking, T. A. M., Arimont, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10847-10854.

- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Diagram].

- Anilocus. (n.d.). 3-Chamber Sociability Test Step-by-Step Protocol.

- Lemoine, L., Tounsi, N., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735-1744.

- Penagarikano, O., & Geschwind, D. H. (2012). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Journal of Visualized Experiments, (63), e3792.

- Gadek-Wesierski, J., & Wesierska, M. J. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Pharmacological Reports, 68(5), 984-991.

- Golden, C. E., & Crawley, J. N. (2018). Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression.

- AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit.

- Yang, M., & Crawley, J. N. (2009). Automated Three-Chambered Social Approach Task for Mice. Current Protocols in Neuroscience, Chapter 8, Unit 8.26.

- BPS Bioscience. (n.d.). cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line.

- Maze Engineers. (2018, April 18). Social Interaction Tests in Mouse Models.

- ResearchGate. (n.d.). Principle of cAMP responsive element (CRE) luciferase screening assay. [Diagram].

- TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - Azetidine Hydrochloride.

- Schunack, W., & Stark, H. (1994). Design of Histamine H3-receptor Agonists and Antagonists. European Journal of Drug Metabolism and Pharmacokinetics, 19(3), 173-180.

- Wikipedia. (n.d.). H3 receptor antagonist.

- Smolecule. (n.d.). N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.

- Cheng, H., & Xia, Z. (2008). Optimization of a cAMP response element signal pathway reporter system. Journal of Neuroscience Methods, 175(1), 133-139.

- Enamine. (n.d.). SAFETY DATA SHEET.

- BPS Bioscience. (n.d.). Data Sheet The Transfection Collection™ ̶ CRE/CREB Transient Pack (cAMP/PKA Cell Signaling Pathway).

- Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(5), 498-505.

- ResearchGate. (n.d.). H3 receptor inverse agonists/antagonists: indications and clinical studies. [Table].

- Echemi. (n.d.). 4-(1-Benzhydryl-azetidin-3-yloxy)-pyridine Safety Data Sheets.

- Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride.

Sources

- 1. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chionfoundation.org [chionfoundation.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Biological Activity of N-(Azetidin-3-yl)pyrimidin-2-amine Derivatives as IRAK4 Modulators

Abstract: This technical guide provides a comprehensive overview of the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives, with a particular focus on the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zimlovisertib (PF-06650833). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, experimental methodologies for activity assessment, quantitative biological data, and the therapeutic potential of this class of compounds. The guide synthesizes technical data with practical insights to facilitate further research and development in the fields of immunology, oncology, and inflammatory diseases.

1.0 Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, known for its ability to confer favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] When incorporated into a pyrimidine scaffold, specifically as an N-(Azetidin-3-yl)pyrimidin-2-amine core, it gives rise to a class of compounds with significant therapeutic potential. While the exact dihydrochloride salt specified in the topic is not extensively characterized in public literature, the core structure is central to a number of potent kinase inhibitors. This guide will focus on Zimlovisertib (PF-06650833), a well-documented member of this chemical family, to explore the biological activities and therapeutic promise of these compounds.

-

1.1 Chemical Identity and Properties of the Core Scaffold: The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold features a four-membered azetidine ring linked to a pyrimidine ring via an amine bridge. This structural arrangement provides a rigid framework that can be strategically decorated with various substituents to modulate target affinity, selectivity, and pharmacokinetic properties. The synthesis of such scaffolds often involves nucleophilic substitution reactions between a pyrimidine derivative and an azetidine precursor.[3][4]

-

1.2 Significance in Drug Discovery: This chemical class has gained prominence for its ability to target kinases, a critical family of enzymes involved in cellular signaling.[1] Notably, derivatives of this scaffold have been developed as potent inhibitors of IRAK4, a key player in innate immunity and inflammatory signaling.[5][6][7] The therapeutic potential of modulating IRAK4 activity spans a wide range of diseases, including rheumatoid arthritis, lupus, and certain cancers.[5][8][9]

-

1.3 Scope and Objectives of this Guide: This guide will provide a detailed examination of the biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives, using Zimlovisertib (PF-06650833) as a primary exemplar. The objectives are to:

-

Elucidate the core mechanism of action as IRAK4 inhibitors.

-

Describe detailed experimental protocols for assessing biological activity.

-

Present and analyze quantitative data on potency and selectivity.

-

Discuss the downstream signaling pathways affected.

-

Explore the therapeutic implications and future research directions.

-

2.0 Core Mechanism of Action: IRAK4 Inhibition

The primary biological activity of Zimlovisertib and related compounds is the potent and selective inhibition of IRAK4 kinase activity.[5][10] IRAK4 is a serine/threonine kinase that plays a crucial, non-redundant role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][9][11]

-

2.1 Primary Molecular Target: IRAK4: Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome.[8] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] Zimlovisertib binds to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the entire downstream signaling pathway.[7][10]

-

2.2 Downstream Signaling Pathways Modulated: By inhibiting IRAK4, Zimlovisertib effectively abrogates the signaling from all MyD88-dependent TLRs (all except TLR3) and the IL-1R family.[9] This leads to a broad anti-inflammatory effect by suppressing the production of key inflammatory mediators.

3.0 Methodologies for Assessing Biological Activity

The biological activity of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives as IRAK4 inhibitors is evaluated using a combination of in vitro and in vivo assays.

-

3.1 In Vitro Assays:

-

3.1.1 Target-Based Assays: IRAK4 Kinase Inhibition Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of IRAK4.

-

Principle: Recombinant human IRAK4 is incubated with a substrate peptide and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ or LanthaScreen™.

-

Protocol:

-

Prepare a reaction buffer containing recombinant IRAK4 enzyme.

-

Add serial dilutions of the test compound (e.g., Zimlovisertib) to the enzyme solution and pre-incubate.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.

-

Incubate for a specified time at room temperature.

-

Stop the reaction and measure the amount of product formed or substrate consumed.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [6] * 3.1.2 Cell-Based Assays: Cytokine Release Assay in PBMCs: This assay assesses the functional consequence of IRAK4 inhibition in a cellular context.

-

-

Principle: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes) are stimulated with a TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) to induce cytokine production. The ability of the test compound to inhibit this cytokine release is measured.

-

Protocol:

-

Isolate PBMCs from healthy human donors.

-

Plate the cells and treat with various concentrations of the test compound.

-

Stimulate the cells with a TLR agonist (e.g., LPS).

-

Incubate for 18-24 hours.

-

Collect the cell supernatant.

-

Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

-

Determine the IC50 value for cytokine release inhibition. [5][6]

-

-

Caption: Workflow for In Vitro Biological Activity Assays.

-

-

3.2 In Vivo Models:

-

3.2.1 Animal Models of Inflammatory Diseases: The efficacy of IRAK4 inhibitors is tested in animal models that recapitulate aspects of human inflammatory diseases.

-

Rat Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis where Zimlovisertib has been shown to protect against the development of arthritis. [7][12] * Murine Models of Lupus (pristane-induced and MRL/lpr): In these models, Zimlovisertib has demonstrated a reduction in circulating autoantibody levels. [7][12] * 3.2.2 Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to relate drug exposure to its pharmacological effect.

-

-

4.0 Quantitative Analysis of Biological Effects

-

4.1 Dose-Response Relationships: Zimlovisertib exhibits potent inhibition of IRAK4 in both biochemical and cellular assays.

| Assay Type | System | Endpoint | IC50 / EC50 (nM) | Reference |

| Biochemical | Recombinant IRAK4 | Kinase Activity | ~0.5 - 2 | [10] |

| Cell-Based | Human PBMCs | LPS-induced IL-6 | 2.4 | [5] |

| Cell-Based | Human Whole Blood | R848-induced IL-6 | ~2 - 10 | [7] |

| Cell-Based | THP-1 Cells | Target Occupancy | ~2 | [10] |

-

4.2 Selectivity and Specificity: A critical aspect of a good kinase inhibitor is its selectivity for the intended target over other kinases to minimize off-target effects. Zimlovisertib has demonstrated high selectivity for IRAK4. In a screen against a panel of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a 200 nM concentration, with minimal activity against other kinases. [5][10]It also showed low inhibition of major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. [5] 5.0 Therapeutic Potential and Applications

The potent anti-inflammatory effects of IRAK4 inhibition position N-(Azetidin-3-yl)pyrimidin-2-amine derivatives like Zimlovisertib as promising therapeutic agents for a variety of conditions.

-

5.1 Investigated and Potential Therapeutic Areas:

-

Autoimmune and Inflammatory Diseases: Including rheumatoid arthritis, systemic lupus erythematosus (SLE), and other conditions driven by TLR and IL-1R signaling. [5][7][12] * Oncology: Certain cancers, such as diffuse large B-cell lymphomas (DLBCL) with oncogenic MyD88 mutations, are sensitive to IRAK4 inhibition. [9][13] * Respiratory Diseases: Conditions like asthma and COPD, where inflammatory pathways are activated by allergens and pathogens, could benefit from IRAK4 modulation. [8]

-

-

5.2 Preclinical and Clinical Development Status: Zimlovisertib (PF-06650833) has undergone preclinical testing and entered clinical trials. [7][12]A Phase I clinical trial demonstrated in vivo pharmacologic action by reducing the whole blood interferon gene signature in healthy volunteers. [12] 6.0 Future Research Directions

-

6.1 Exploration of Novel Indications: The broad role of IRAK4 in innate immunity suggests that its inhibitors could be beneficial in a wider range of diseases than currently explored, including certain cardiovascular and metabolic disorders. [9]* 6.2 Combination Therapies: Investigating the synergistic effects of IRAK4 inhibitors with other immunomodulatory or targeted therapies could lead to more effective treatment regimens.

-

6.3 Development of Next-Generation Inhibitors: Further optimization of the N-(Azetidin-3-yl)pyrimidin-2-amine scaffold could lead to compounds with even better potency, selectivity, and pharmacokinetic profiles.

The N-(Azetidin-3-yl)pyrimidin-2-amine scaffold is a validated and promising platform for the development of potent and selective kinase inhibitors. As exemplified by Zimlovisertib (PF-06650833), these compounds effectively target IRAK4, a master regulator of innate immune signaling. The robust preclinical and emerging clinical data highlight the significant therapeutic potential of this class of molecules for treating a wide array of inflammatory, autoimmune, and oncological diseases. Continued research and development in this area are poised to deliver novel and impactful therapies for patients with high unmet medical needs.

8.0 References

-

Pharmacologic properties of PF‐06650833, an interleukin‐1–associated kinase 4 (IRAK4) inhibitor. ResearchGate. [Link]

-

The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed Central. [Link]

-

The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Gale and Ira Drukier Institute for Children's Health. [Link]

-

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. PubMed Central. [Link]

-

Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PubMed Central. [Link]

-

IRAK-4 Inhibitors for Inflammation. PubMed Central. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride (EVT-13275116) [evitachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 13. medchemexpress.com [medchemexpress.com]

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride CAS number 1380300-74-2

An In-Depth Technical Guide to N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride (CAS 1380300-74-2): A Versatile Scaffold in Modern Drug Discovery

Executive Summary & Overview

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic organic compound featuring two key pharmacophoric motifs: a strained four-membered azetidine ring and a 2-aminopyrimidine core. While extensive literature on this specific molecule is not publicly available, its constituent parts are of profound interest in medicinal chemistry. The azetidine ring offers a conformationally rigid, sp³-rich scaffold that can improve key drug-like properties, while the 2-aminopyrimidine group is a well-established "hinge-binding" motif in many kinase inhibitors.

This guide, intended for researchers, chemists, and drug development professionals, synthesizes information from analogous structures and foundational chemical principles to provide a comprehensive technical overview. We will explore the strategic value of its structural components, propose detailed synthetic and analytical protocols, and discuss its potential applications as a versatile building block for creating novel therapeutics, particularly in kinase inhibition and fragment-based drug design. The dihydrochloride salt form suggests good aqueous solubility, making it amenable to use in biological screening and formulation studies.

Section 1: The Strategic Value of Core Structural Motifs

The design of N-(Azetidin-3-yl)pyrimidin-2-amine is rooted in the strategic combination of two validated pharmacophores. Understanding the individual contribution of each motif is critical to appreciating the compound's potential.

The Azetidine Motif: A Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become vital structural units in modern drug discovery.[1] Their incorporation is a deliberate strategy to overcome challenges associated with traditional, more flexible molecular scaffolds. The lack of molecular rigidity in many small molecules can be a significant hurdle in drug design, whereas conformationally restricted molecules often show more reproducible results in computational and experimental screening.[2]

Key advantages conferred by the azetidine ring include:

-

Enhanced Pharmacokinetic Properties: The rigid, sp³-rich character of the azetidine ring often leads to improved metabolic stability, reduced lipophilicity, and enhanced solubility compared to more flexible or aromatic counterparts.[1][3]

-

Conformational Rigidity: The strained ring system locks the substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2]

-

Novel Chemical Space: Azetidines provide a unique three-dimensional vector for exiting the core of a molecule, allowing chemists to explore novel binding pockets and interactions within a target protein.[1]

The 2-Aminopyrimidine Moiety: A Canoncial Kinase Hinge-Binder

The 2-aminopyrimidine core is a cornerstone of kinase inhibitor design.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a major class of drug targets.[5] The aminopyrimidine motif functions as an effective mimic of the adenine hinge-binding region of ATP.

Its efficacy stems from a specific hydrogen bonding pattern:

-

One nitrogen in the pyrimidine ring acts as a hydrogen bond acceptor.

-

The exocyclic amine (at the 2-position) acts as a hydrogen bond donor.

This dual interaction forms a highly stable "clamp" with the backbone amide bonds of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This allows the rest of the molecule to make specific interactions that determine potency and selectivity.[4][5]

Section 2: Physicochemical & Structural Properties

A summary of the key chemical identifiers and predicted properties for the parent compound N-(Azetidin-3-yl)pyrimidin-2-amine is provided below. The dihydrochloride salt form will have a higher molecular weight and different physical properties, such as enhanced aqueous solubility.

| Property | Value | Source |

| CAS Number | 1380300-74-2 | - |

| Molecular Formula | C₇H₁₀N₄ | PubChemLite[6] |

| Molecular Weight | 150.18 g/mol | PubChemLite[6] |

| Monoisotopic Mass | 150.09055 Da | PubChemLite[6] |

| InChIKey | GBPZECRPLNUWDE-UHFFFAOYSA-N | PubChemLite[6] |

| Predicted XlogP | -0.1 | PubChemLite[6] |

| Hydrogen Bond Donors | 2 | PubChemLite[6] |

| Hydrogen Bond Acceptors | 4 | PubChemLite[6] |

Note: Data corresponds to the free base. The dihydrochloride salt will have a molecular weight of 223.11 g/mol .

Section 3: Synthesis and Characterization

The synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This section outlines the strategic approach and provides a detailed, exemplary protocol.

Retrosynthetic Analysis

The primary disconnection is the C-N bond between the azetidine nitrogen and the pyrimidine ring. This leads back to two key starting materials: a protected azetidin-3-amine and an activated 2-halopyrimidine. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the azetidine nitrogen is crucial to prevent side reactions and ensure regioselectivity.

Exemplary Synthetic Protocol

This protocol is based on well-established methodologies for similar transformations.[7][8]

Step 1: Nucleophilic Aromatic Substitution (Boc-protected intermediate)

-

Reagent Setup: To a microwave vial, add tert-butyl azetidin-3-ylcarbamate (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA) or 1-butanol (to a concentration of ~0.5 M).

-

Causality: High-boiling polar aprotic solvents are used to facilitate the SₙAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. DIPEA is used to scavenge the HCl generated during the reaction without competing as a nucleophile.

-

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 1-4 hours. Monitor reaction progress by LC-MS.

-

Causality: Microwave heating provides rapid and uniform heating, often reducing reaction times and improving yields compared to conventional heating.

-

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield tert-butyl (1-(pyrimidin-2-yl)azetidin-3-yl)carbamate.

Step 2: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dioxane or methanol.

-

Acidification: Add an excess of HCl (e.g., 4M HCl in dioxane, 10 eq) and stir the mixture at room temperature overnight.

-

Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, liberating the primary amine. The use of HCl in an anhydrous solvent allows for the direct precipitation of the desired dihydrochloride salt.

-

-

Isolation: The product, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, will typically precipitate from the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove residual acid, and dry under vacuum.

Analytical Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess purity and confirm the molecular weight of the product.

-

Exemplary Protocol: A reverse-phase C18 column is used. A typical gradient might be 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5-8 minutes.[7] The expected [M+H]⁺ ion for the free base would be m/z 151.1.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of all protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

Section 4: Applications in Drug Discovery

The unique combination of the azetidine and 2-aminopyrimidine motifs makes this compound an attractive starting point for multiple drug discovery campaigns.

Scaffold for Kinase Inhibitor Development

The most direct application is as a core scaffold for kinase inhibitors. The 2-aminopyrimidine provides the essential hinge-binding anchor. The azetidine ring serves as a rigid linker to a substituent at the 3-position, which can be elaborated to target other regions of the ATP-binding pocket, thereby driving potency and selectivity. This scaffold could be explored for targets such as:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, overexpressed in many cancers.[4]

-

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a contributor to several cancer types.[5]

Building Block for GPCR Ligands

Analogous structures containing the 3-aminoazetidine moiety have demonstrated potent activity as agonists for G protein-coupled receptors (GPCRs), such as the histamine H₃ receptor.[7][8] In these cases, the azetidine ring serves to rigidly position the basic nitrogen for optimal interaction with acidic residues (e.g., aspartate) in the receptor's transmembrane domain. N-(Azetidin-3-yl)pyrimidin-2-amine could be used as an intermediate, where the pyrimidine is a placeholder or a modifiable handle, to build libraries targeting various GPCRs.

Utility in Fragment-Based Drug Design (FBDD)

With a molecular weight of ~150 Da, the free base of this compound fits well within the "Rule of Three" for ideal fragments. It possesses low complexity but contains rich pharmacophoric information (H-bond donors/acceptors, rigid scaffold). It could be screened against various targets using biophysical methods (e.g., X-ray crystallography, Surface Plasmon Resonance) to identify initial low-affinity hits, which can then be grown or linked to generate potent leads.[2]

Section 5: Safety, Handling, and Storage

As with any research chemical for which toxicological data is unavailable, N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride should be handled with appropriate caution.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and direct contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The dihydrochloride salt may be hygroscopic; storage in a desiccator or under an inert atmosphere (e.g., nitrogen, argon) is recommended to maintain integrity.

Section 6: Conclusion and Future Outlook

N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride stands out not as a well-defined drug, but as a high-potential building block for the creation of next-generation therapeutics. Its intelligent design combines the pharmacokinetic advantages of the azetidine scaffold with the proven hinge-binding capability of the 2-aminopyrimidine core.

Future research should focus on leveraging this scaffold in library synthesis campaigns targeting kinase families known to be susceptible to aminopyrimidine-based inhibitors. Furthermore, its application in FBDD could uncover novel biological targets. The synthetic accessibility and desirable physicochemical properties of this compound make it a valuable tool for medicinal chemists aiming to develop potent, selective, and drug-like clinical candidates.

References

- Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.

- Enamine. Safety Data Sheet.

- PubChemLite. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

- EvitaChem. Buy 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride.

- ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

- Enamine. Azetidines.

- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.

- ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs.

- RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.

- NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Semantic Scholar. imidazole Histamine H3 Receptor Agonists with in Vivo Central.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. PubChemLite - N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. enamine.enamine.net [enamine.enamine.net]

synthesis pathways for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride.

An In-depth Technical Guide to the Synthesis of N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is strategically designed around two core transformations: a nucleophilic aromatic substitution (SNAr) to construct the key C-N bond, followed by a straightforward deprotection and salt formation. This document offers researchers, chemists, and drug development professionals a detailed protocol, mechanistic insights, and field-proven considerations for the successful synthesis of this valuable building block.

Introduction and Strategic Overview

N-(Azetidin-3-yl)pyrimidin-2-amine is a key structural motif found in a variety of biologically active compounds. The combination of the strained azetidine ring and the electron-deficient pyrimidine system creates a unique chemical scaffold for probing biological targets.[1][2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for further use in drug discovery and development pipelines.

The synthetic strategy detailed herein is predicated on a convergent approach, leveraging commercially available or readily accessible starting materials. The core logic involves the coupling of a protected azetidine synthon with an activated pyrimidine ring, followed by the removal of the protecting group to yield the target compound.

Retrosynthetic Analysis